(R)-2-aminonon-8-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-aminonon-8-enoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a non-enoic acid chain. This compound is notable for its chiral center, which gives rise to its ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-aminonon-8-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a non-enoic acid derivative.
Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Industrial Production Methods
In an industrial setting, the production of ®-2-aminonon-8-enoic acid may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are used to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-aminonon-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-aminonon-8-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-aminonon-8-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the amino acid structure.
Pathways: Participates in metabolic pathways, influencing biochemical processes such as protein synthesis and degradation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminonon-8-enoic acid: The enantiomer of ®-2-aminonon-8-enoic acid, differing in spatial arrangement.
2-aminononanoic acid: Lacks the double bond present in ®-2-aminonon-8-enoic acid.
2-aminodecanoic acid: Has a longer carbon chain compared to ®-2-aminonon-8-enoic acid.
Uniqueness
®-2-aminonon-8-enoic acid is unique due to its specific ®-configuration and the presence of a double bond, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2R)-2-aminonon-8-enoic acid |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
LKMSSWRWDBZUFC-MRVPVSSYSA-N |
Isomeric SMILES |
C=CCCCCC[C@H](C(=O)O)N |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.